4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
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Overview
Description
4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core substituted with a piperidine and azepane moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Incorporation of the azepane moiety: This can be achieved through amide bond formation using azepane-1-carboxylic acid and coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperidine derivatives.
Substitution: Formation of substituted quinoline or piperidine derivatives.
Scientific Research Applications
4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine and azepane moieties can interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroquinoline-3-carbonitrile
- 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-chloroquinoline-3-carbonitrile
- 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-bromoquinoline-3-carbonitrile
Uniqueness
4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile is unique due to the presence of the fluoro group, which can enhance its biological activity and stability compared to its chloro or bromo analogs. The combination of the azepane and piperidine moieties also provides a unique structural framework that can interact with a wide range of biological targets.
Properties
IUPAC Name |
4-[4-(azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O/c23-18-5-6-20-19(13-18)21(17(14-24)15-25-20)26-11-7-16(8-12-26)22(28)27-9-3-1-2-4-10-27/h5-6,13,15-16H,1-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOKQDZWVDSJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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